N-Pentacosa-10,12-diynoylglycine
Description
N-Pentacosa-10,12-diynoylglycine is a long-chain fatty acid amide characterized by a 25-carbon backbone with conjugated diyne groups at positions 10 and 12, coupled to a glycine moiety via an amide bond. Its molecular formula is C₂₇H₄₆NO₃, with an exact mass of 432.3479 Da . This compound was isolated from fungal metabolites of Basidiomycota and identified through hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). It exhibits hydrophilic properties and is associated with antibacterial activity against Pseudomonas aeruginosa .
Properties
CAS No. |
162635-75-8 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-(pentacosa-10,12-diynoylamino)acetic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(29)28-25-27(30)31/h2-12,17-25H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
ZWRGTRWWYGQHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosa-10,12-diynoylglycine typically involves the reaction of pentacosa-10,12-diynoic acid with glycine. The process begins with the preparation of pentacosa-10,12-diynoic acid, which can be synthesized through the polymerization of diacetylene monomers. The reaction is usually initiated by ultraviolet light or other polymerization methods .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pentacosa-10,12-diynoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diynoic acid moiety to more saturated forms.
Substitution: Substitution reactions can occur at the glycine moiety, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .
Scientific Research Applications
N-Pentacosa-10,12-diynoylglycine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polydiacetylene-containing liposomes and other polymeric materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Mechanism of Action
The mechanism of action of N-Pentacosa-10,12-diynoylglycine involves its interaction with lipid membranes and its ability to undergo polymerization. The diynoic acid moiety allows the compound to form conjugated polymers upon exposure to ultraviolet light or other stimuli. These polymers can change color in response to environmental changes, making them useful in sensing applications .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Differences
N-Pentacosa-10,12-diynoylglycine belongs to the fatty acid amide class but distinguishes itself through its unusual diyne groups and extended carbon chain. Below is a comparative analysis with other amides and structurally analogous compounds:
Table 1: Key Structural and Analytical Parameters
Key Findings from Comparative Studies
Chain Length and Hydrophobicity: this compound’s 25-carbon chain confers higher hydrophobicity compared to short-chain amides like heptanamide (C₇). This is reflected in its longer HPLC retention time (25.1 min vs. 16.58–17.51 min for others) . In contrast, pentadienoic acid (C₅) is a short-chain carboxylic acid with polar groups, making it more hydrophilic .
Functional Group Impact on Bioactivity: The diyne groups in this compound likely enhance its antibacterial activity by enabling unique interactions with bacterial membranes, a feature absent in saturated or monounsaturated amides like heptanamide . Aromatic amides (e.g., N-(2-Phenylethyl) acetamide) may interact with neurotransmitter receptors due to their phenethylamine-like structure, but their antibacterial efficacy is unconfirmed .
Fragmentation Patterns: this compound undergoes in-source NH₃ loss during HRMS, producing fragments at m/z 290.2121 (C₁₈H₂₇O₂) and 246.2216 (C₁₇H₂₇N). This contrasts with simpler amides like heptanamide, which fragment into low-mass ions (e.g., m/z 60.0434) .
Biological Activity: While this compound shows promise against P. aeruginosa, similar long-chain amides with unsaturated bonds (e.g., pentadienoic acid derivatives) are primarily studied for antioxidant roles in plants, indicating divergent evolutionary roles .
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